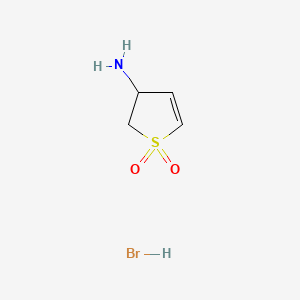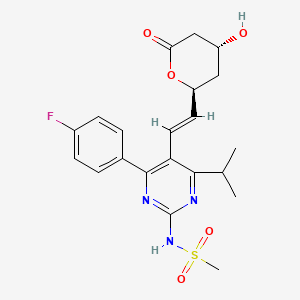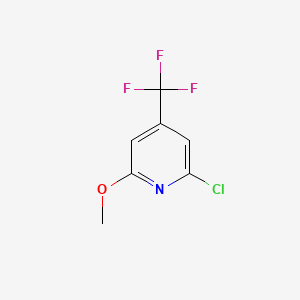
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
説明
“2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1160994-99-9 . It has a molecular weight of 211.57 and its IUPAC name is 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine . The physical form of this compound is a colorless liquid .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine”, has been extensively studied . The synthesis often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The Inchi Code for “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” is 1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” is a colorless liquid . The molecular weight of this compound is 211.57 .科学的研究の応用
Chemistry and Properties of Pyridine Derivatives
Pyridine derivatives, including structures similar to 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, are known for their variable chemistry and significant properties. Research has delved into various pyridine compounds, highlighting their preparation procedures, properties, and applications in creating complex compounds. These studies emphasize the importance of pyridine derivatives in spectroscopic properties, magnetic characteristics, and their biological and electrochemical activities. Investigations into these compounds have opened avenues for exploring unknown analogues and potential applications in different scientific fields (Boča, Jameson, & Linert, 2011).
Environmental Impact of Fluorinated Alternatives
The environmental impact of fluorinated compounds, akin to the trifluoromethyl group in 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, has been a subject of research, focusing on the need for alternatives to persistent organic pollutants. Studies have pointed out the dominant global presence of novel fluorinated pollutants, stressing the significant systemic toxicities they pose. This research underscores the urgency for additional studies to ascertain the long-term use of fluorinated alternatives and their environmental safety (Wang et al., 2019).
Corrosion Inhibition Applications
Research into quinoline derivatives, which share structural motifs with pyridine derivatives, has revealed their utility as anticorrosive materials. These derivatives demonstrate effectiveness against metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes. This body of work provides valuable insights into using pyridine and its derivatives for corrosion protection, presenting an array of potential industrial applications (Verma, Quraishi, & Ebenso, 2020).
Medicinal and Chemosensing Applications
Pyridine derivatives are pivotal in medicinal chemistry and chemosensing, offering a wide range of biological activities and applications in detecting various ions and species. Their potential in creating highly selective and effective chemosensors for environmental, agricultural, and biological samples highlights the versatility and importance of these compounds in scientific research and application (Abu-Taweel et al., 2022).
Agrochemical Discoveries
The role of pyridine-based compounds in agrochemicals, including pesticides and fungicides, illustrates the compound's significance in enhancing agricultural productivity and pest management. Intermediate Derivatization Methods have been essential in discovering novel agrochemicals, emphasizing pyridine's utility in developing new pesticides that meet market demands efficiently (Guan et al., 2016).
Safety And Hazards
The safety information for “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” includes several hazard statements: H302+H312+H332; H315;H319;H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
将来の方向性
The future directions for “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” and other TFMP derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
2-chloro-6-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEFQJNETFIPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


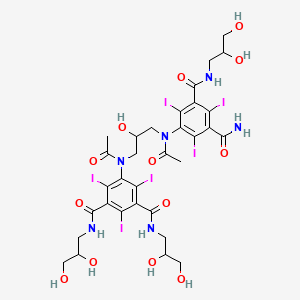
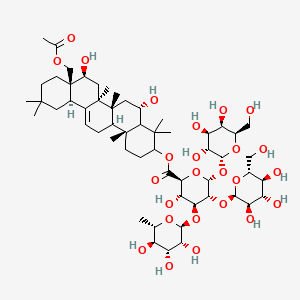
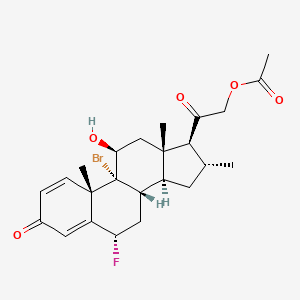
![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)
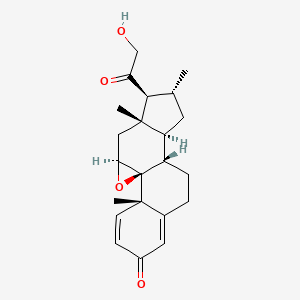
![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)
